molecular formula C10H12N2O2 B1600037 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine CAS No. 34583-83-0

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

Cat. No. B1600037
Key on ui cas rn: 34583-83-0
M. Wt: 192.21 g/mol
InChI Key: TXJXCXSFIVCGDS-UHFFFAOYSA-N
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Patent
US09284277B2

Procedure details

To a cooled (0° C.) solution of trifluoroacetic acid (67.2 ml, =869.38 mmol), 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (18 g, 122.44 mmol) was added drop-wise over a period of 20 min. To this, concentrated sulphuric acid (23.4 ml, 440.78 mmol) was added over a period of 45 min at 0° C., and the mixture was stirred for an additional 30 minutes. To this reaction mixture, concentrated nitric acid (8.1 ml, 192.23 mmol) was added drop-wise at 0° C. over a period of 1 h, followed by stirring at room temperature for 2 h. To the reaction mixture, ethyl acetate (250 ml) was added drop-wise at 0° C. The resulting precipitate was filtered and washed with ethyl acetate (100 ml). The crude solid product was added to chloroform (250 ml), washed with 10% sodium hydroxide solution (150 ml), dried over Na2SO4, and concentrated to give the sub-title compound as a light yellow solid (17.4 g). 1H NMR (300 MHz, DMSO-d6) δ 7.99-7.93 (m, 2H); 7.38 (d, J=8.1 Hz, 1H); 2.98-2.94 (m, 4H); 2.79-2.76 (m, 4H); MS: ESI (positive): 193 (M+H).
Quantity
67.2 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][CH2:11][NH:10][CH2:9]1.S(=O)(=O)(O)O.[N+:24]([O-])([OH:26])=[O:25]>C(OCC)(=O)C>[N+:24]([C:16]1[CH:17]=[CH:18][C:13]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:14]=2[CH:15]=1)([O-:26])=[O:25]

Inputs

Step One
Name
Quantity
67.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
18 g
Type
reactant
Smiles
C1CNCCC2=C1C=CC=C2
Step Two
Name
Quantity
23.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
8.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise over a period of 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml)
ADDITION
Type
ADDITION
Details
The crude solid product was added to chloroform (250 ml)
WASH
Type
WASH
Details
washed with 10% sodium hydroxide solution (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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